![molecular formula C17H18F3N5OS B2581582 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034413-17-5](/img/structure/B2581582.png)
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone .
Synthesis Analysis
I found a paper titled “Structure-Activity Relationship Studies of 4-((4-(2 …” that might contain relevant information, but I couldn’t retrieve specific details about the synthesis of this compound .Chemical Reactions Analysis
The same paper mentioned in the Synthesis Analysis section might contain information about the chemical reactions involving this compound .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
The compound PF-00734200, similar in structure to the chemical , has been investigated for its metabolic and pharmacokinetic properties. In a study, it was found that the compound is rapidly absorbed and primarily composed of the parent drug in the circulation. Major metabolic pathways include hydroxylation at the pyrimidine ring, amide hydrolysis, N-dealkylation, and glucuronidation. This research provides insights into the metabolism and excretion of similar compounds (Sharma et al., 2012).
Potential in Diabetes Treatment
Research on a structurally related compound, PF-00734200, demonstrated its potential as a treatment for type 2 diabetes. This compound emerged as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating the therapeutic potential of similar compounds in diabetes management (Ammirati et al., 2009).
Antineoplastic Properties
Flumatinib, a tyrosine kinase inhibitor with a similar structure, is being investigated for treating chronic myelogenous leukemia. The metabolism of flumatinib in humans involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the potential of related compounds in antineoplastic therapy (Gong et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with pyrimidinone and oxazinone structures, similar to the chemical , were synthesized and showed significant antibacterial and antifungal activities. This suggests the potential of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-11-22-13(17(18,19)20)10-14(23-11)24-6-8-25(9-7-24)16(26)12-4-3-5-21-15(12)27-2/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWUWQJSVNOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.